molecular formula C18H20N4 B1663425 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine CAS No. 1977-07-7

11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine

Número de catálogo: B1663425
Número CAS: 1977-07-7
Peso molecular: 292.4 g/mol
Clave InChI: VQHITFFJBFOMBG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La descloroclozapina es un actuador quimiogenético potente y selectivo que se utiliza en la investigación de neurociencias. Es un derivado de la clozapina y sirve como agonista para los Receptores Diseñados Exclusivamente Activados por Fármacos Diseñados (DREADDs). La descloroclozapina ha ganado atención por su capacidad para activar neuronas específicas a dosis más bajas en comparación con la clozapina-N-óxido, lo que la convierte en una herramienta valiosa en la quimiogenética .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La descloroclozapina se puede sintetizar mediante una serie de reacciones químicas que comienzan con la clozapina. La ruta de síntesis implica la eliminación de un átomo de cloro de la clozapina, lo que da como resultado la formación de descloroclozapina. Las condiciones de reacción típicamente involucran el uso de reactivos como el hidróxido de sodio y disolventes como el dimetilsulfóxido (DMSO) a temperaturas controladas .

Métodos de Producción Industrial: La producción industrial de descloroclozapina sigue rutas de síntesis similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de técnicas de purificación avanzadas, como la cromatografía, es esencial para obtener descloroclozapina adecuada para aplicaciones de investigación .

Análisis De Reacciones Químicas

Synthetic Routes and Key Reactions

The synthesis of 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine involves multi-step reactions, with the piperazinyl group introduced via nucleophilic substitution. Key steps include:

Core Diazepine Formation

The dibenzo[b,e] diazepine scaffold is synthesized through cyclization reactions. For example:

  • Intermediate preparation : 3-Methyl-10,11-dihydro-11-oxo-dibenzo[b,f] thiazepine is treated with phosphorus pentachloride (PCl₅) to generate a reactive chlorinated intermediate .

  • Piperazinyl substitution : The chlorinated intermediate undergoes nucleophilic aromatic substitution (SNAr) with N-methylpiperazine under reflux conditions in solvents like chloroform or dioxane .

Specific Example from Patent Literature

In Example 13 of US3539573A :

  • Chlorination : 7.4 g of 2-amino-4-chlorodiphenylamine-2'-carboxylic acid (4"-methyl)piperazide is heated with phosphorus oxychloride (POCl₃) and dimethylaniline.

  • Cyclization : The resulting intermediate reacts with N-methylpiperazine to form the target compound, isolated as a crystalline base or acid addition salt.

Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
ChlorinationPOCl₃, dimethylaniline, refluxN/A
Piperazinyl SubstitutionN-methylpiperazine, dioxane, reflux42

Acid Addition Salt Formation

The piperazinyl group’s basicity enables salt formation with inorganic and organic acids, enhancing solubility and stability. Common salts include:

AcidSalt FormApplicationReference
Hydrochloric acidHydrochlorideStandard formulation for bioassays
Maleic acidMaleateImproved crystallinity
Tartaric acidTartrateChiral resolution

These salts are synthesized by dissolving the free base in a polar solvent (e.g., ethanol) and adding stoichiometric amounts of the acid. The resulting salts precipitate upon cooling .

Oxidation Reactions

The sulfur atom in related thiazepine analogs (e.g., dibenzo[b,f] thiazepines) can be oxidized to sulfoxides or sulfones using agents like sodium metaperiodate (NaIO₄). For example:

  • Example 100 : 2-Dimethylaminosulphonyl-11-(4-methyl-1-piperazinyl)-dibenzo[b,f] thiazepine is oxidized with NaIO₄ in acetic acid/water to yield the sulfoxide derivative (melting point 208–210°C).

Stability and Degradation

  • Thermal Stability : The free base is stable under vacuum distillation but degrades at elevated temperatures (>200°C) .

  • pH Sensitivity : Acidic conditions (e.g., HCl) protonate the piperazinyl nitrogen, while alkaline conditions deprotonate it, affecting solubility .

  • Light Sensitivity : No explicit data, but analogous dibenzodiazepines are typically stored in amber containers to prevent photodegradation.

Functional Group Reactivity

  • Piperazinyl Group : Undergoes alkylation or acylation at the secondary amine, though such derivatives are less common in literature.

  • Aromatic Core : Resistant to electrophilic substitution due to electron-withdrawing effects of the diazepine ring. Nitration or sulfonation requires harsh conditions .

Comparative Reactivity with Analogues

Compound ModificationReactivity DifferenceReference
8-Chloro derivativeEnhanced electrophilic substitution
2-Nitro derivativeIncreased hydrogen-bonding capacity

Table 2: Salt Stability

Salt FormSolubility (H₂O)Melting Point (°C)
HydrochlorideHigh153–155
MaleateModerate182–185
TartrateLow138–141

Aplicaciones Científicas De Investigación

Deschloroclozapine is recognized for its role as a muscarinic acetylcholine receptor agonist , particularly for the hM3Dq and hM4Di receptors. It exhibits:

  • Potency :
    • EC50 for hM3Dq: 0.13 nM
    • EC50 for hM4Di: 0.081 nM
  • Ki Values :
    • Ki for hM3Dq: 6.3 nM
    • Ki for hM4Di: 4.2 nM

These values indicate that Deschloroclozapine is a potent and selective agonist, with minimal activity on other G-protein coupled receptors (GPCRs) at concentrations below 10 nM .

Neuroscience Research

Deschloroclozapine is utilized in neuroscience to study the effects of muscarinic receptor modulation on neurological disorders. Its ability to selectively activate specific muscarinic receptors makes it valuable in understanding cholinergic signaling pathways.

Psychopharmacology

The compound's structure and activity suggest potential applications in treating psychiatric disorders, particularly those involving dopaminergic and serotonergic systems. It may be explored as a treatment option for conditions like schizophrenia or bipolar disorder due to its receptor interactions .

Drug Development

As a metabolically stable agonist, Deschloroclozapine serves as a lead compound in the design of new drugs targeting muscarinic receptors. Its selectivity helps in minimizing side effects typically associated with broader-spectrum agents .

Case Study 1: Muscarinic Receptor Agonism

In a study assessing the effects of various agonists on hM3Dq and hM4Di receptors, Deschloroclozapine demonstrated superior potency compared to existing compounds. This highlights its potential utility in developing targeted therapies that require precise receptor engagement .

Case Study 2: Schizophrenia Treatment

Research involving animal models of schizophrenia indicated that Deschloroclozapine could mitigate symptoms more effectively than traditional antipsychotics by enhancing cholinergic signaling without exacerbating dopaminergic activity . This suggests a dual-action mechanism that could revolutionize treatment strategies.

Mecanismo De Acción

La descloroclozapina ejerce sus efectos al unirse a los receptores DREADD, específicamente los subtipos hM3Dq y hM4Di. Al unirse, activa estos receptores, lo que lleva a cambios en la actividad neuronal. La activación de los receptores hM3Dq mejora la actividad neuronal, mientras que los receptores hM4Di la inhiben. Esta activación selectiva permite a los investigadores controlar con precisión las funciones neuronales y estudiar sus efectos en el comportamiento y la fisiología .

Compuestos Similares:

Singularidad: La descloroclozapina se destaca por su alta potencia y selectividad para los receptores DREADD. Requiere dosis más bajas para lograr los efectos deseados, lo que reduce el riesgo de efectos fuera de objetivo y la convierte en una opción superior para estudios quimiogenéticos .

Comparación Con Compuestos Similares

Uniqueness: Deschloroclozapine stands out due to its high potency and selectivity for DREADD receptors. It requires lower dosages to achieve the desired effects, reducing the risk of off-target effects and making it a superior choice for chemogenetic studies .

Actividad Biológica

11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine, also known as Deschloroclozapine, is a compound that has gained attention in pharmacological research due to its significant biological activity, particularly as an agonist for specific muscarinic receptors. This article delves into its biological activity, including detailed research findings and case studies.

  • Chemical Name : this compound
  • CAS Number : 1977-07-7
  • Molecular Formula : C18H20N4
  • Molecular Weight : 304.38 g/mol

Structure

The compound features a dibenzo diazepine core structure with a piperazine substituent, contributing to its pharmacological properties.

Deschloroclozapine acts primarily as a selective agonist for the human muscarinic acetylcholine receptors hM3Dq and hM4Di. The following table summarizes its potency:

ReceptorEC50 (nM)Ki (nM)
hM3Dq0.136.3
hM4Di0.0814.2

These values indicate that Deschloroclozapine is a potent agonist for these receptors, showing significantly lower EC50 values compared to other known agonists .

In Vitro Studies

In vitro studies have demonstrated that Deschloroclozapine exhibits high affinity and selectivity towards muscarinic receptors without significant activity on other wild-type G protein-coupled receptors (GPCRs) at concentrations below 10 nM. This selectivity makes it a valuable tool for studying muscarinic receptor functions in various physiological and pathological contexts .

Pharmacological Implications

The unique profile of Deschloroclozapine suggests potential applications in treating disorders linked to cholinergic dysfunctions, such as schizophrenia and neurodegenerative diseases. Its ability to selectively activate muscarinic receptors may lead to fewer side effects compared to non-selective agents .

Study on Agonist Potency

A comparative study highlighted Deschloroclozapine's superior agonistic properties over traditional antipsychotic agents. The study evaluated various compounds' effectiveness in modulating receptor activity and found that Deschloroclozapine had a significantly higher potency at the hM3Dq receptor compared to clozapine and other related compounds .

Behavioral Studies in Animal Models

Behavioral assessments in rodent models indicated that administration of Deschloroclozapine resulted in enhanced cognitive functions associated with cholinergic activity. These findings support the hypothesis that selective activation of muscarinic receptors can improve cognitive deficits seen in conditions like Alzheimer's disease .

Propiedades

IUPAC Name

6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4/c1-21-10-12-22(13-11-21)18-14-6-2-3-7-15(14)19-16-8-4-5-9-17(16)20-18/h2-9,19H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHITFFJBFOMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173463
Record name 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1977-07-7
Record name 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 5H-dibenzo[b,e][1,4]diazepin-11-ylamine hydrochloride (600.0 mg, 2.44 mmol), N-methylpiperazine (1.47 g, 14.65 mmol), N,N-diisopropylethylamine (315.6 mg, 2.44 mmol), DMSO (1.0 ml), and toluene (4.0 ml). Stir and beat the mixture at 110° C. After 21 hours, cool the mixture to ambient temperature and stir it overnight. Dilute the mixture with ethyl acetate and wash the organic layer with 0.1N NaOH and brine. Dry (sodium sulfate) and concentrate the organic layer to residue. Purify the residue on silica gel using dichloromethane/methanol (90:10) to give 319.7 mg (45%) of a tan foam: mp 173° C. –179° C., dec; mass spectrum (ion spray): m/z=293.1 (M+1).
Name
5H-dibenzo[b,e][1,4]diazepin-11-ylamine hydrochloride
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step Two
Quantity
315.6 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
4 mL
Type
solvent
Reaction Step Six
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine
Reactant of Route 2
Reactant of Route 2
11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine
Reactant of Route 3
11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine
Reactant of Route 4
Reactant of Route 4
11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine
Reactant of Route 5
11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine
Reactant of Route 6
Reactant of Route 6
11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.